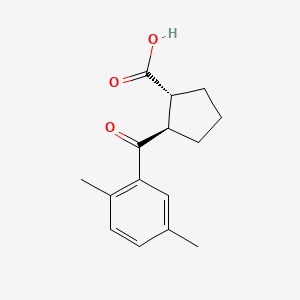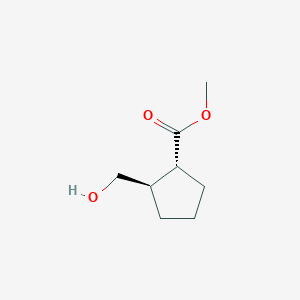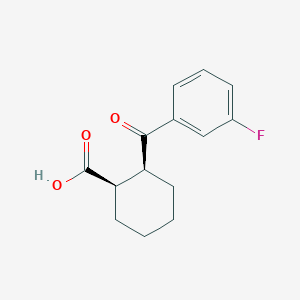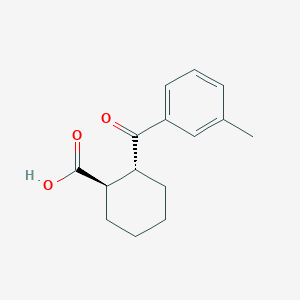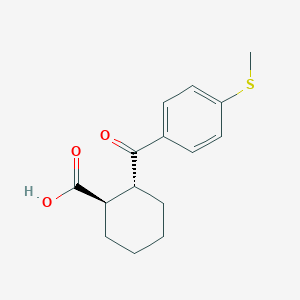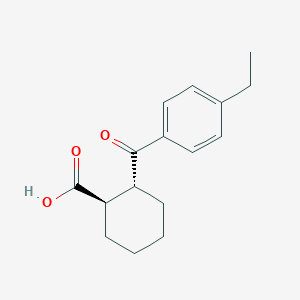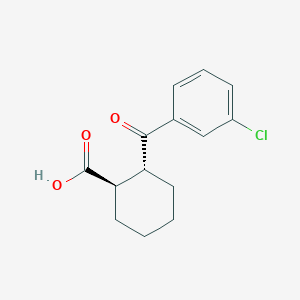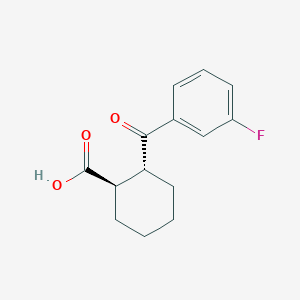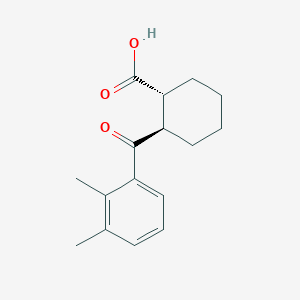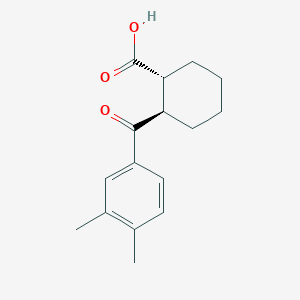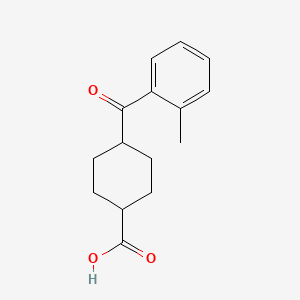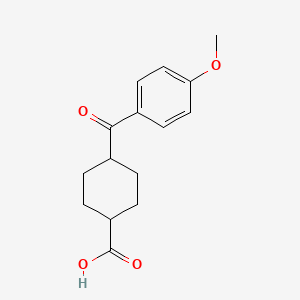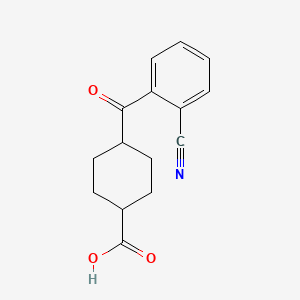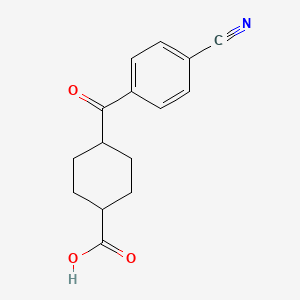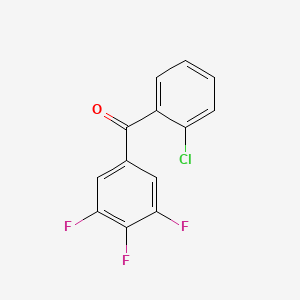
2-Chloro-3',4',5',-trifluorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3’,4’,5’-trifluorobenzophenone (CTFP) is a chemical compound consisting of a benzophenone moiety with a trifluoromethyl group and a chlorine atom attached to the benzene ring. It has a molecular formula of C13H6ClF3O .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3’,4’,5’,-trifluorobenzophenone consists of a benzophenone core, which is a conjugated system of two benzene rings connected by a carbonyl group. This compound also has a trifluoromethyl group and a chlorine atom attached to the benzene ring . The average mass of this compound is 270.634 Da .Applications De Recherche Scientifique
Synthesis and Reactivity
Synthesis of Fluorinated Compounds
2-Chloro-3',4',5'-trifluorobenzophenone and its derivatives have been involved in synthesizing various fluorinated compounds. The introduction of fluorine-containing, electron-withdrawing substituents into the aromatic ring reinforces the activation of the halogen substituent towards nucleophilic attack, enabling several nucleophilic substitution reactions. For instance, SF5, CF3S, and C2F5S analogues of trifluralin (Treflan®) were prepared, showcasing the compound's utility in synthesizing agriculturally significant chemicals (Sipyagin et al., 2004).
Chemical Reactions and Analysis
The compound and its close relatives have been pivotal in various chemical reactions, including synthesis and characterization. For example, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-Chloro-4-aminophenol showcased a reaction with a high yield and environmental friendliness (Wen Zi-qiang, 2007). Additionally, the synthesis of 7-chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one from 2-amino-2',5-dichlorobenzophenone demonstrated its role in creating compounds for photo physical property analysis (R. Satheeshkumar et al., 2017).
Material Science
Development of Polyimides
2-Chloro-3',4',5'-trifluorobenzophenone is also significant in the field of materials science, particularly in the development of polymers. For instance, novel polyimides with good thermal stability and dielectric properties were synthesized using asymmetric trifluoromethylated aromatic diamines derived from the compound. These polyimides demonstrated excellent properties such as high thermal stability, good solubility, and favorable dielectric constants, making them suitable for various applications (Bu et al., 2011).
Environmental Applications
Degradation of Persistent Organic Pollutants
The compound's derivatives have been studied in the context of environmental remediation, particularly in the degradation of persistent organic pollutants. For instance, a study on the electro-oxidation of 5-Chloro-2-(2,4-dichlorophenoxy)phenol, a persistent organic pollutant, outlined the formation of intermediate organo-chlorinated compounds and quantified the concentration of highly-polychlorinated dibenzo-p-dioxins and dibenzofurans during the process (Solá-Gutiérrez et al., 2019).
Molecular Structure and Properties Analysis
Structure and Property Analysis
In-depth studies on the molecular structure and properties of compounds related to 2-Chloro-3',4',5'-trifluorobenzophenone have been conducted, providing insights into their chemical behavior and potential applications. For example, the crystal structure analysis of three trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors provided valuable information on the molecular arrangement and interactions, crucial for understanding their biological activity (Li et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
(2-chlorophenyl)-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3O/c14-9-4-2-1-3-8(9)13(18)7-5-10(15)12(17)11(16)6-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKKLDZGIKCDAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641446 |
Source


|
| Record name | (2-Chlorophenyl)(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3',4',5',-trifluorobenzophenone | |
CAS RN |
746651-94-5 |
Source


|
| Record name | (2-Chlorophenyl)(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

